molecular formula C30H35LiN2O5S B1681489 RVRATNAADXHAQO-ZJSKVYKZSA-M CAS No. 141311-11-7

RVRATNAADXHAQO-ZJSKVYKZSA-M

Cat. No.: B1681489
CAS No.: 141311-11-7
M. Wt: 542.6 g/mol
InChI Key: RVRATNAADXHAQO-ZJSKVYKZSA-M
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Description

The compound with the identifier “RVRATNAADXHAQO-ZJSKVYKZSA-M” is a chemical entity known for its significant role in various scientific and industrial applications. This compound is recognized for its unique chemical structure and properties, which make it a subject of interest in multiple research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, including specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which outlines the precise conditions required for its formation. These conditions often include controlled temperatures, pressures, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods are designed to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its application in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

The compound is extensively used in scientific research due to its versatile properties. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a candidate for drug development and therapeutic applications. Industrially, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific molecular targets and pathways. It interacts with particular receptors or enzymes, leading to a cascade of biochemical events. These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include those with comparable chemical structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness: What sets this compound apart is its unique combination of properties, which may include higher reactivity, selectivity, or stability under certain conditions. This uniqueness makes it particularly valuable in specific applications where other compounds may not perform as effectively.

Conclusion

The compound “RVRATNAADXHAQO-ZJSKVYKZSA-M” is a remarkable chemical entity with diverse applications in scientific research, medicine, and industry. Its unique properties and versatile reactivity make it a subject of ongoing interest and study in various fields.

Properties

CAS No.

141311-11-7

Molecular Formula

C30H35LiN2O5S

Molecular Weight

542.6 g/mol

IUPAC Name

lithium;(E)-3-[6-[(3-aminophenyl)sulfinylmethyl]-3-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]prop-2-enoate

InChI

InChI=1S/C30H36N2O5S.Li/c1-36-26-15-12-23(13-16-26)9-6-4-2-3-5-7-20-37-29-18-14-25(32-28(29)17-19-30(33)34)22-38(35)27-11-8-10-24(31)21-27;/h8,10-19,21H,2-7,9,20,22,31H2,1H3,(H,33,34);/q;+1/p-1/b19-17+;

InChI Key

RVRATNAADXHAQO-ZJSKVYKZSA-M

SMILES

[Li+].COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)C=CC(=O)[O-]

Isomeric SMILES

[Li+].COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)/C=C/C(=O)[O-]

Canonical SMILES

[Li+].COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CS(=O)C3=CC=CC(=C3)N)C=CC(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(6-(((3-aminophenyl)sulfinyl)methyl)-3-((8-(4-methoxyphenyl)octyl)oxy)pyridin-2-yl)acrylic acid lithium salt
SB 201146
SB-201146
SB201146

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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